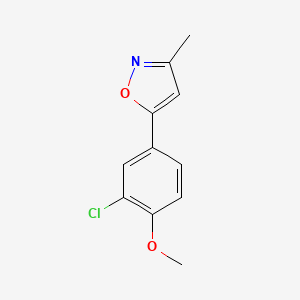

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole

CAS No.:

Cat. No.: VC18332328

Molecular Formula: C11H10ClNO2

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClNO2 |

|---|---|

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | 5-(3-chloro-4-methoxyphenyl)-3-methyl-1,2-oxazole |

| Standard InChI | InChI=1S/C11H10ClNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3 |

| Standard InChI Key | POQSKTQNPNIGRK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole features a five-membered isoxazole ring fused to a substituted phenyl group. The isoxazole core contains one nitrogen and four carbon atoms, with a methyl group at the 3-position and a 3-chloro-4-methoxyphenyl substituent at the 5-position (Figure 1). The chloro and methoxy groups on the phenyl ring introduce electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

The compound’s low aqueous solubility aligns with trends observed in halogenated isoxazoles, where hydrophobic substituents reduce polarity .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

A prominent route to isoxazole derivatives involves MCRs, as demonstrated in studies of 5-amino-3-methylisoxazole . While direct synthesis data for 5-(3-chloro-4-methoxyphenyl)-3-methylisoxazole is limited, analogous protocols suggest the following steps:

-

Condensation: Reacting 3-chloro-4-methoxybenzaldehyde with hydroxylamine to form an oxime.

-

Cyclization: Treating the oxime with acetylene equivalents (e.g., propiolic acid derivatives) under acidic conditions to construct the isoxazole ring .

-

Methylation: Introducing the methyl group via nucleophilic substitution or Friedel-Crafts alkylation .

Microwave-assisted synthesis, as reported for related isoxazoles, could enhance yield and reduce reaction time .

Catalytic Modifications

Iron/nickel relay catalysis, effective in transforming isoxazoles to pyrroles , may offer pathways to functionalize the target compound. For example, Fe/Ni systems could facilitate ring-opening reactions, enabling the synthesis of dicarbonyl intermediates for further derivatization.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The isoxazole ring’s susceptibility to nucleophilic attack is well-documented. Under acidic conditions, hydrolysis yields β-keto amides, while reducing agents like lithium aluminum hydride produce β-amino alcohols . For 5-(3-chloro-4-methoxyphenyl)-3-methylisoxazole, such reactions could generate bioactive intermediates for drug discovery.

Electrophilic Substitution

The electron-rich phenyl ring undergoes electrophilic substitution at the para position to the methoxy group. Halogenation or nitration here could modulate electronic properties for enhanced biological targeting .

Table 2: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, Δ | β-Ketoamide derivative |

| Reduction | LiAlH₄, THF | β-Amino alcohol |

| Nitration | HNO₃, H₂SO₄ | 5-(3-Chloro-4-methoxy-2-nitrophenyl)-3-methylisoxazole |

Applications in Material Science and Catalysis

Ligand Design

The compound’s nitrogen and oxygen atoms make it a candidate for transition metal ligand systems. Iron complexes of similar isoxazoles demonstrate catalytic activity in oxidation reactions , suggesting utility in industrial processes.

Fluorescent Probes

Methoxy-substituted aromatics often exhibit fluorescence. Functionalizing the isoxazole core with electron-donating groups could yield probes for cellular imaging or environmental sensing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume